

A Technical Guide to the Solubility of NH2-C4-NH-Boc

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Compound of Interest					
Compound Name:	NH2-C4-NH-Boc				
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tert-butyl (4-aminobutyl)carbamate, commonly referred to as **NH2-C4-NH-Boc**. This bifunctional molecule is a crucial building block in medicinal chemistry, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility in various solvents is paramount for its effective use in synthesis, purification, and formulation.

Core Concepts: Predicting Solubility

The solubility of **NH2-C4-NH-Boc** is governed by its molecular structure, which features both polar and non-polar characteristics. The presence of a primary amine (-NH2) and a carbamate (-NH-Boc) group allows for hydrogen bonding with polar solvents. Conversely, the butyl chain (-C4-) and the bulky tert-butyl group contribute to its lipophilicity, favoring solubility in non-polar organic solvents. This amphiphilic nature results in a varied solubility profile across different solvent classes.

Quantitative and Qualitative Solubility Data

While extensive quantitative solubility data for **NH2-C4-NH-Boc** in a wide array of solvents is not readily available in published literature, a combination of manufacturer-provided data and qualitative observations from synthetic procedures allows for a useful summary.



Solvent	Formula	Туре	Solubility	Concentrati on	Notes
Water	H₂O	Polar Protic	Soluble	100 mg/mL (531.15 mM)	Forms a clear solution. Sonication may be required to aid dissolution.[1]
Dimethyl Sulfoxide (DMSO)	C₂H₅OS	Polar Aprotic	Soluble	100 mg/mL (531.15 mM)	Readily dissolves. Sonication is recommende d for rapid dissolution.[2]
Chloroform	CHCl₃	Polar Aprotic	Soluble	Not specified	Frequently used as a solvent in reactions involving this compound.[3]
Methanol	CH₃OH	Polar Protic	Soluble	Not specified	Mentioned as a suitable solvent.[3][4]

Experimental Protocol: Determination of Solubility

For solvents not listed above, or to obtain precise quantitative data for specific applications, the following isothermal shake-flask method is a reliable experimental protocol.

Materials and Equipment:

NH2-C4-NH-Boc



- · Solvent of interest
- Analytical balance
- Vials with screw caps
- Thermostatically controlled shaker or incubator
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS, or ELSD)
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of NH2-C4-NH-Boc to a vial. The presence of undissolved solid is crucial to ensure saturation.
 - Add a known volume of the selected solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
 - Prepare samples in triplicate for each solvent.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
- Sample Collection and Preparation:



- After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant using a syringe.
- Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

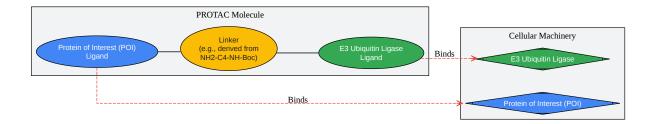
Analysis:

- Prepare a series of calibration standards of NH2-C4-NH-Boc in the chosen solvent.
- Analyze the filtered supernatant and the calibration standards using a validated analytical method (e.g., HPLC, GC).
- Determine the concentration of NH2-C4-NH-Boc in the saturated solution by comparing the analytical response to the calibration curve.

Visualizations: Logical and Experimental Workflows The Role of NH2-C4-NH-Boc in PROTACs

NH2-C4-NH-Boc is a commonly used linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker physically separates the two binding moieties and its length and composition are critical for the efficacy of the PROTAC.





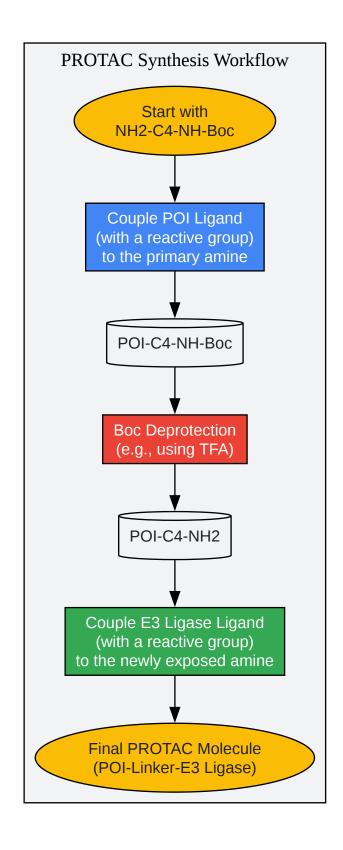
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Caption: General structure of a PROTAC molecule and its interaction with cellular machinery.

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC using **NH2-C4-NH-Boc** as a linker typically involves a multi-step process. The following diagram illustrates a general workflow for the coupling of a Protein of Interest (POI) ligand and an E3 ligase ligand to the **NH2-C4-NH-Boc** linker.





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Caption: A generalized workflow for the synthesis of a PROTAC using **NH2-C4-NH-Boc**.



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